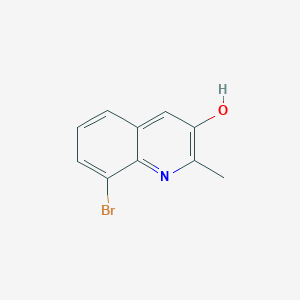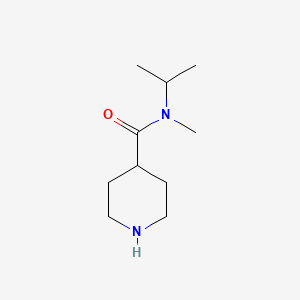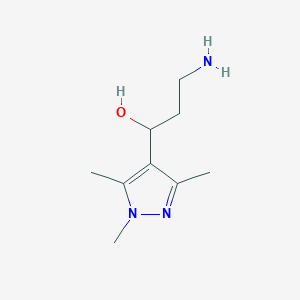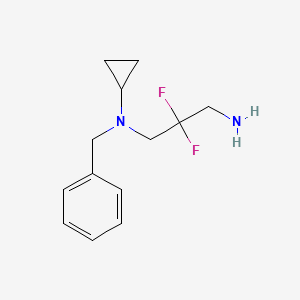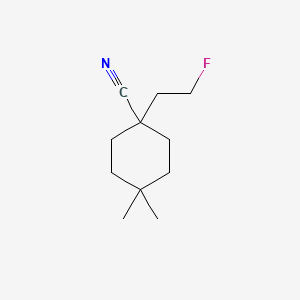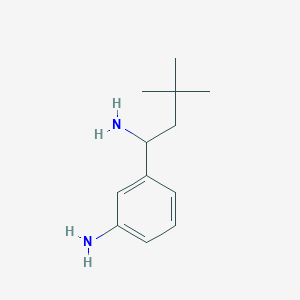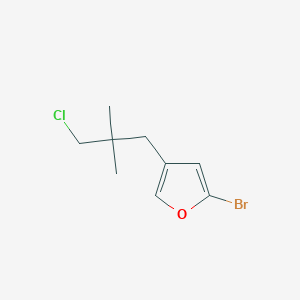
2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan is an organic compound with the molecular formula C9H12BrClO. It is a furan derivative, characterized by the presence of bromine and chlorine atoms attached to the furan ring and a dimethylpropyl group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan typically involves the bromination and chlorination of a furan derivative. One common method includes the reaction of 2-bromofuran with 3-chloro-2,2-dimethylpropyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and chlorination reactions using automated reactors. These methods ensure high yield and purity of the final product, which is essential for its application in research and development .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different oxidation states.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms and form simpler furan derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Oxidation: Formation of furanones or other oxidized furan derivatives.
Reduction: Formation of dehalogenated furan derivatives.
Scientific Research Applications
2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan is utilized in several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(3-chloropropyl)furan
- 2-Bromo-4-(2,2-dimethylpropyl)furan
- 2-Chloro-4-(3-bromopropyl)furan
Uniqueness
2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan is unique due to the presence of both bromine and chlorine atoms attached to the furan ring, along with a dimethylpropyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in research and development .
Properties
Molecular Formula |
C9H12BrClO |
|---|---|
Molecular Weight |
251.55 g/mol |
IUPAC Name |
2-bromo-4-(3-chloro-2,2-dimethylpropyl)furan |
InChI |
InChI=1S/C9H12BrClO/c1-9(2,6-11)4-7-3-8(10)12-5-7/h3,5H,4,6H2,1-2H3 |
InChI Key |
JFYOEUQVXRAVBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=COC(=C1)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


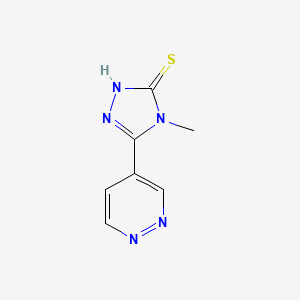
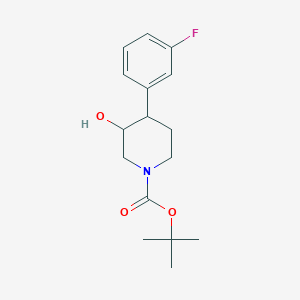
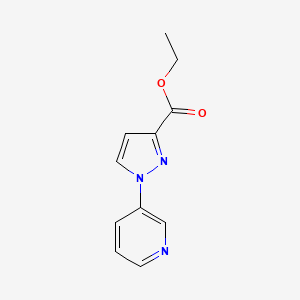
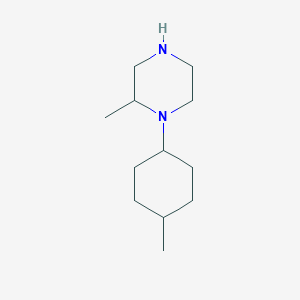

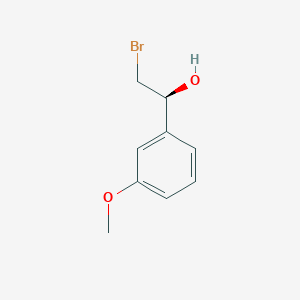
![N-[2-(pyrrolidin-3-yl)ethyl]acetamide](/img/structure/B13179397.png)
